molecular formula C5H9F3N2 B13946260 N-(trifluoromethyl)pyrrolidin-3-amine

N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13946260
M. Wt: 154.13 g/mol
InChI Key: SDPVPOQYKXDKRU-UHFFFAOYSA-N
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Description

N-(Trifluoromethyl)pyrrolidin-3-amine is a chiral amine derivative of pyrrolidine that serves as a high-value building block in pharmaceutical research and drug discovery. The incorporation of a pyrrolidine ring, a common feature in FDA-approved drugs, alongside the N-trifluoromethyl (N-CF3) motif, makes this compound a particularly interesting scaffold for developing novel bioactive molecules . The N-CF3 group is a less common but increasingly important functional group in medicinal chemistry. Compared to its N-methyl counterpart, the N-CF3 motif is known to significantly alter the physiochemical properties of a lead compound, notably by increasing its metabolic stability and lipophilicity, which can enhance cell membrane permeability such as Caco-2-permeability . This makes N-trifluoromethylated analogues promising for optimizing the pharmacokinetic profiles of drug candidates. In practical research, this and similar trifluoromethylated pyrrolidine amines are utilized as key intermediates. For instance, structurally related fluorinated pyrrolidines have been employed in the synthesis of analogues of natural products like parthenolide for anti-leukemic activity research . The presence of the trifluoromethyl group also allows the compound and its derivatives to be effectively studied using 19F NMR spectroscopy, providing a powerful analytical tool with no background signal for probing biological systems and reaction mechanisms . As a specialist building block, this compound is designed for use in the synthesis of more complex molecules for research applications in lead optimization and the exploration of new chemical spaces.

Properties

Molecular Formula

C5H9F3N2

Molecular Weight

154.13 g/mol

IUPAC Name

N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C5H9F3N2/c6-5(7,8)10-4-1-2-9-3-4/h4,9-10H,1-3H2

InChI Key

SDPVPOQYKXDKRU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(trifluoromethyl)pyrrolidin-3-amine

Direct N-Trifluoromethylation Using Carbon Disulfide and Silver Fluoride

A recent and efficient method reported involves the direct N-trifluoromethylation of secondary amines, including pyrrolidin-3-amine derivatives, using readily available reagents: carbon disulfide (CS2) and silver fluoride (AgF) under mild conditions. This method avoids the need for prefunctionalized amines or harsh fluorination reagents, providing a straightforward one-step synthesis.

Reaction Principle and Mechanism
  • The amine nucleophilically attacks the carbon center of CS2, forming a carbamodithioic acid intermediate.
  • AgF facilitates desulfurization and fluorination due to its strong affinity for sulfide ions (Ag2S has a very low solubility product), converting the intermediate into the N-trifluoromethylated amine.
  • The reaction proceeds under neutral to mild conditions, improving product isolation and yield.
General Experimental Procedure
Reagent/Condition Amount/Details
Secondary amine (e.g., pyrrolidin-3-amine) 0.20 mmol
Silver fluoride (AgF) 0.90 mmol (114.2 mg)
Carbon disulfide (CS2) 0.20 mmol (15.2 mg)
Base (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) 0.10 mmol (11.2 mg)
Solvent Ethyl acetate (EA), 1.5 mL + 0.5 mL CS2 in EA
Atmosphere Nitrogen (N2)
Temperature 80 °C
Reaction time 6 hours
  • The reaction mixture is stirred in a sealed tube.
  • After completion, the mixture is filtered, concentrated, and purified by silica gel column chromatography using hexanes and ethyl acetate as eluents.
Substrate Scope and Yields
  • Secondary alkyl amines, including pyrrolidin-3-amine derivatives, undergo efficient N-trifluoromethylation.
  • Yields range from moderate to excellent (typically 70–98%).
  • Electron-donating substituents on aromatic rings enhance yields.
  • Functional groups such as alkoxy, halogen, ketone, cyano, nitro, and trifluoromethyl are well tolerated.
Advantages
  • Operational simplicity and mild reaction conditions.
  • Avoidance of complex prefunctionalization or harsh reagents.
  • Good functional group tolerance.
  • Scalable and applicable to late-stage modification of bioactive molecules.

Alternative Methods (Historical and Comparative)

Prior to the method above, other approaches involved:

These methods generally suffer from:

  • Requirement for prefunctionalized amines or isothiocyanates.
  • Harsh reaction conditions.
  • Difficult product isolation.
  • Lower atom economy.

Data Tables Summarizing Key Experimental Findings

Entry Amine Substrate Base Used Temp (°C) Time (h) Yield (%) Notes
1 Pyrrolidin-3-amine DABCO 80 6 85–92 Efficient N-trifluoromethylation
2 Alkylaryl amines 4-(Pyrrolidin-1-yl)pyridine 40 20 70–90 Improved yield for aromatic amines
3 Piperazine derivatives DABCO 80 6 77–98 Good functional group tolerance
4 Tetrahydroisoquinoline (methoxy substituted) DABCO 80 6 96 Electron-donating groups enhance yield
5 Complex drug molecules (e.g., fluoxetine) DABCO 80 6 72–93 Late-stage modification demonstrated

Detailed Mechanistic Insights

The proposed mechanism involves:

This mechanism explains the mild conditions and high yields observed.

Summary and Outlook

The direct N-trifluoromethylation of pyrrolidin-3-amine and related secondary amines using carbon disulfide and silver fluoride represents a significant advance in the preparation of this compound. This method:

  • Utilizes inexpensive, readily available reagents.
  • Operates under mild, neutral conditions.
  • Provides high yields and broad substrate scope.
  • Allows late-stage functionalization of complex molecules, including drug candidates.

This robust and versatile approach is expected to facilitate further applications in medicinal chemistry and materials science, enabling the exploration of N-(trifluoromethyl)amines with enhanced pharmacological properties.

Chemical Reactions Analysis

Types of Reactions: N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(trifluoromethyl)pyrrolidin-3-one, while substitution reactions can produce various substituted pyrrolidines .

Scientific Research Applications

Chemical Reactions and Building Blocks

N-(trifluoromethyl)pyrrolidin-3-amine can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: This compound can be oxidized to form corresponding N-oxides.
  • Reduction: Reduction reactions can convert it into different amine derivatives.
  • Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield. The major products formed from these reactions include various amine derivatives, N-oxides, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used. this compound is also used as a building block in the synthesis of complex organic molecules.

Scientific Research

This compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays. Preliminary studies suggest potential biological effects, and computational methods like quantitative structure-activity relationship (QSAR) modeling have been used to predict its biological activity spectrum, aiding in the identification of therapeutic potentials. The uniqueness of this compound lies in its specific combination of a trifluoromethyl group and a pyrrolidine backbone, which enhances its lipophilicity and metabolic stability compared to other similar compounds. This combination potentially leads to improved bioavailability and selectivity against specific biological targets.

Industrial Applications

Due to its unique reactivity, this compound is used in the production of agrochemicals and specialty chemicals.

Related Compounds and Their Applications

Several related compounds with trifluoromethyl groups and pyrrolidine structures have distinct applications:

CompoundStructural FeaturesBiological Activity/Applications
2-MethylpyrrolidineMethyl group on pyrrolidineNeurotransmitter modulation
1-(Trifluoromethyl)-4-piperidonePiperidine ring with trifluoromethylAntidepressant properties
N,N-DimethylpyrrolidinoneDimethylated pyrrolidineSolvent properties and potential drug carrier

Mechanism of Action

The mechanism of action of N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares N-(trifluoromethyl)pyrrolidin-3-amine with key analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Pyrrolidine -CF₃ at N1, -NH₂ at C3 154.12* Under investigation -
rac-(3R,4S)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine Pyrrolidine -CF₃ at C4, -Benzyl at N1 244.30 Discontinued; chiral intermediate
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine Piperidine -CF₃-phenyl at N1 244.26 Unknown biological activity
(3S)-1-[6-(Trifluoromethyl)pyridin-3-yl]-1,5-naphthyridin-4-yl]pyrrolidin-3-amine Pyrrolidine -Pyridinyl-naphthyridine at N1, -CF₃ - Antimalarial (PfPI4K inhibitor)
5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo-pyrimidine -CF₃, -phenyl, -alkylamine 403.37* Unspecified therapeutic target

*Calculated based on molecular formula.

Key Observations:
  • Core Structure : Pyrrolidine analogs dominate in antimalarial and antibacterial research, while piperidine or pyrazolo-pyrimidine derivatives are explored for diverse targets .
  • Trifluoromethyl Positioning : The -CF₃ group at N1 (pyrrolidine) or C2 (pyrazolo-pyrimidine) influences receptor binding and metabolic stability.
Key Observations:
  • Antimalarial Activity : Compound 14 achieves 88% yield and potent PfPI4K inhibition, highlighting the pyrrolidine-CF₃ scaffold's utility in antiparasitic drug design .
  • Antibacterial Limitations: Quinoxaline-pyrrolidine derivatives (e.g., 5a-d) show moderate activity, suggesting that additional substituents (e.g., fluorophenyl) may enhance efficacy .

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